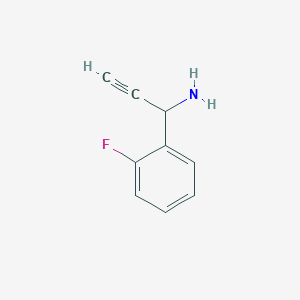

1-(2-Fluorophenyl)prop-2-yn-1-amine

Description

The compound 1-(2-fluorophenyl)prop-2-yn-1-amine is a specific molecule within the broader class of fluorinated propargylamines. Its scientific interest stems from the unique combination of a propargylamine (B41283) scaffold, known for its versatile reactivity, and a fluorine-substituted aromatic ring, a common feature in modern pharmaceuticals. This introduction contextualizes the importance of this compound by exploring the significance of its core structural components.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

1-(2-fluorophenyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C9H8FN/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9H,11H2 |

InChI Key |

VNIQZHIEBSTXJT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 2 Fluorophenyl Prop 2 Yn 1 Amine and Its Analogues

Cyclization Reactions Leading to Novel Heterocyclic Systems

The unique structural motif of 1-(2-Fluorophenyl)prop-2-yn-1-amine, featuring both an amine and an alkyne group, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These moieties can participate in various intramolecular and intermolecular cyclization reactions, acting as both nucleophiles and electrophiles, to construct complex molecular architectures. This section explores the transformational chemistry of propargylamines, including this compound and its analogues, focusing on their cyclization to form important nitrogen-containing heterocyclic systems.

Formation of Nitrogen-Containing Heterocycles from Propargylamines

Propargylamines are esteemed building blocks in organic synthesis due to their capacity to undergo highly selective transformations into diverse heterocyclic structures. nih.gov The reactivity of the amine and the carbon-carbon triple bond allows for controlled cyclization pathways, leading to the generation of functionalized heterocycles, which are core components of many pharmaceuticals and natural products. nih.gov

Quinolone and pyridone scaffolds are prevalent in numerous biologically active compounds, including a major class of synthetic antibiotics. mdpi.comchim.it The synthesis of these heterocycles from propargylamine (B41283) precursors represents a powerful strategy. Palladium-catalyzed cyclization of propargylamines has been shown to effectively generate functionalized quinoline (B57606) heterocycles. nih.gov This transformation proceeds with high selectivity and good functional group tolerance under mild conditions. nih.gov

Another approach involves the reaction of propargylic chlorides with anilines, which, through a series of oxidations of tetrahydroquinoline intermediates, yields C4-arylated 2-quinolones. researchgate.net While not starting directly from a propargylamine, this highlights the utility of the propargyl skeleton in quinolone synthesis. Similarly, acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can yield pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the alcohol used. nih.gov

Table 1: Selected Methods for Quinolone Synthesis from Propargyl Precursors

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Propargylamines | Palladium catalyst | Functionalized Quinolines | nih.gov |

| Propargylic Chlorides & Anilines | Ferric Chloride | C4-arylated 2-quinolones | researchgate.net |

| Propargylic Alcohols & 4-hydroxy-quinolone | Acid catalyst (e.g., CuOTf, pTsOH) | Pyrano[3,2-c]quinolones, Furo[3,2-c]quinolones | nih.gov |

Pyridine and pyrrole (B145914) rings are fundamental components of many alkaloids and pharmaceuticals. The annulation (ring-forming) reactions of propargylamines provide a direct route to these important heterocycles. A widely used method for synthesizing functionalized pyridines is the one-pot reaction of carbonyl compounds, such as ketones or aldehydes, with propargylamine. acs.org This sequential reaction involves amination, annulation, and aromatization. acs.org

Both gold and copper salts have proven to be efficient catalysts for this transformation. acs.org A copper-catalyzed, scalable one-pot synthesis of fused pyridines from cyclic ketones and propargylamine has been developed, offering a cost-effective alternative to gold-based catalysts. nih.gov This method operates in air and does not require high-pressure equipment, making it suitable for large-scale synthesis. nih.gov The yields of fused pyridines are generally good, ranging from 40-70%. enamine.net

An effective silver(I)-mediated annulation of 2-(2-enynyl)pyridines with propargylamines has also been developed, affording functionalized 1-(2H-pyrrol-3-yl)indolizines, showcasing a route to complex pyrrole-containing systems. nih.gov

Table 2: Catalytic Systems for Pyridine Synthesis from Propargylamine and Ketones

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| CuCl₂ (5 mol%) | i-PrOH | Reflux | High | nih.gov |

| Au(III) compounds | Various | Various | Good to Excellent | enamine.net |

| Cu(NO₃)₂ | Reflux | Reflux | 40-70% | enamine.net |

Oxazoles, isoxazoles, and thiazoles are five-membered heterocyclic compounds that are key structural units in medicinal chemistry. nih.gov Propargylamines serve as versatile precursors for these systems.

Isoxazoles can be synthesized via a one-pot oxidation and cyclization sequence from propargylamines. organic-chemistry.org The process involves the oxidation of the propargylamine to an oxime intermediate, followed by a copper(I) chloride-mediated intramolecular cyclization. This method is noted for its high functional group compatibility and provides good to excellent yields of 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org

Thiazoles and their hydrogenated analogues can be prepared from N-propargylamines through several routes. nih.gov A common method involves the reaction of N-propargylamines with isothiocyanates, which proceeds through a thiourea (B124793) formation followed by an intramolecular thia-Michael cyclization. nih.gov Another route utilizes carbon disulfide, which reacts with N-propargylamines in the presence of a base to form thiazole-2-thiones. nih.gov

Oxazoles can be synthesized from N-propargylamides (the acylated form of propargylamines). A palladium-catalyzed coupling of N-propargylamides with aryl iodides, followed by in situ cyclization, yields 2,5-disubstituted oxazoles. organic-chemistry.org

The indole (B1671886) nucleus is a highly privileged structure in medicinal chemistry. researchgate.net While direct cyclization of a simple propargylamine like this compound to an indole is not a standard transformation, propargylamines can be incorporated into more complex substrates that then undergo ring closure. For instance, an unprecedented aromatic aza-Claisen rearrangement of arylpropargylammonium salts has been reported as a route to construct complex nitrogen-containing molecules, which can be precursors to indole systems. researchgate.net

Indolizines , which are bicyclic aromatic nitrogen-containing heterocycles, can be accessed from propargylamines. As mentioned previously, an Ag(I)-mediated annulation of 2-(2-enynyl)pyridines and propargylamines provides access to 1-(2H-pyrrol-3-yl)indolizines. nih.govresearchgate.net

Pyrrolidine (B122466) rings, the saturated analogues of pyrroles, can also be synthesized through reactions involving propargylamines, often through multi-step sequences or cycloaddition reactions.

Phenanthroline -based macrocycles incorporating indole units have been synthesized, demonstrating the utility of these building blocks in creating large, complex structures. researchgate.net

The imidazo[1,2-a]pyridine (B132010) skeleton is a key feature in many pharmaceutical agents, including commercially available drugs. nih.govmdpi.com The derivatization of this heterocyclic system is of significant interest to medicinal chemists. nih.govrsc.org While not typically formed directly from simple propargylamines, these amines can be precursors to functionalities that are later incorporated into the imidazo[1,2-a]pyridine core.

A primary method for synthesizing the imidazo[1,2-a]pyridine core is the reaction between 2-aminopyridines and α-haloketones. researchgate.net A more advanced, multi-component approach is the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com A propargylamine-derived aldehyde or isocyanide could potentially be used in this reaction to install the propargyl functionality onto the imidazo[1,2-a]pyridine scaffold for further derivatization. The functionalization of the core itself often occurs at the C3 position through radical reactions or visible light-induced C-H functionalization. nih.govrsc.org

Pauson-Khand Cyclizations and Related [2+2+1] Cycloadditions

The Pauson-Khand reaction (PKR) is a powerful transformation in organic synthesis, formally described as a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to construct an α,β-cyclopentenone. wikipedia.orgbeilstein-journals.org This reaction is typically mediated by a metal-carbonyl catalyst, with dicobalt octacarbonyl (Co₂(CO)₈) being the classic and most frequently used promoter. wikipedia.orgjk-sci.com The utility of the PKR has been significantly expanded through the development of intramolecular versions, which are highly effective for creating fused ring systems with excellent regio- and stereoselectivity. jk-sci.comnih.gov

For analogues of this compound, such as N-tethered 1,n-enynes, the intramolecular Pauson-Khand reaction provides a direct route to polycyclic structures that merge a nitrogen-containing ring with a cyclopentenone. beilstein-journals.orgnih.gov This is particularly valuable as these structural motifs are present in many natural products and pharmaceuticals. beilstein-journals.orgnih.gov The reaction generally proceeds by first forming a hexacarbonyl dicobalt complex with the alkyne. Subsequent coordination of the tethered alkene, insertion of carbon monoxide, and reductive elimination yield the bicyclic enone. wikipedia.orgbeilstein-journals.org

The reaction's scope has been extended to include fluorinated substrates. For instance, N-propargyl-N-[2-(trifluoromethyl)allyl]amides serve as effective precursors for intramolecular PKR. nih.gov Treatment with dicobalt octacarbonyl, followed by heating, can produce trifluoromethylated cyclopentenones fused to a pyrrolidine ring in high yield and diastereoselectivity. nih.gov The diastereoselectivity of the reaction can be influenced by the steric bulk of substituents at the propargylic position, with larger groups often leading to higher selectivity. nih.gov To make the reaction catalytic and milder, additives such as N-methylmorpholine N-oxide (NMO) are often employed to facilitate the process under less stringent conditions. wikipedia.orgnih.gov

| Catalyst/Promoter | Substrate Type | Product | Yield (%) | Diastereoselectivity (ratio) |

| Co₂(CO)₈, heat | N-propargyl-N-[2-(trifluoromethyl)allyl]amide | Pyrrolidine-fused trifluoromethylated cyclopentenone | 81% | 94:6 (anti/syn) |

| Co₂(CO)₈, NMO | CF₃-containing N-tethered 1,7-enyne | CF₃-containing heterobicyclic derivative | 68% | 85:15 (trans/cis) |

| Co₂(CO)₈, NMO | CF₃-containing N-tethered 1,7-enyne (internal alkyne) | CF₃-containing heterobicyclic derivative | 80% | 18:82 (trans/cis) |

| [(CO)₂RhCl]₂ | Intramolecular enyne | Fused 5-membered α,β-cyclopentenone | Varies | High |

Intramolecular Hydroamination Reactions

Intramolecular hydroamination is a highly atom-economical method for synthesizing nitrogen-containing heterocyclic compounds. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For propargylamine derivatives, this transformation typically proceeds via a regioselective 5-exo-dig cyclization to yield five-membered rings. semanticscholar.org

Transition-metal complexes, particularly those of palladium, are effective catalysts for this process. acs.orgacs.org For example, propargylic carbamates can undergo efficient cyclization to form cyclic enamides and related structures. A catalytic system comprising palladium acetate (B1210297) (Pd(OAc)₂) and a suitable base or additive in a solvent like 1,2-dichloroethane (B1671644) (DCE) has been shown to promote the reaction at room temperature, affording good to excellent yields. acs.org The choice of catalyst, ligands, solvent, and counteranions is critical for optimizing the activity and selectivity of the hydroamination process. acs.org

The reaction is not limited to carbamates; thiocarbamates and ureas derived from propargylamines can also be cyclized to produce the corresponding oxazolidinthiones and imidazolidinones, respectively. acs.org This versatility makes intramolecular hydroamination a valuable tool for accessing a diverse range of heterocyclic structures from common propargylamine precursors.

| Catalyst System | Substrate | Product Type | Solvent | Yield (%) |

| Pd(OAc)₂ (2.5 mol%), n-Bu₄NOAc (2.5 mol%) | Propargylic Carbamate | Oxazolidinone | DCE | 93% |

| Pd(OAc)₂ (2.5 mol%), n-Bu₄NOAc (2.5 mol%) | Propargylic Thiocarbamate | Oxazolidinthione | DCE | 85% |

| Pd(OAc)₂ (2.5 mol%), n-Bu₄NOAc (2.5 mol%) | Propargylic Thiourea | Spiro Imidazolidinthione | DCE | 80% |

| Pd(OAc)₂ (2.5 mol%), n-Bu₄NOAc (2.5 mol%) | Propargylic Tosylurea | Imidazolidinone | DCE | 90% |

Triazole Formation via Click Chemistry

The terminal alkyne functionality in this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". wikipedia.org This reaction provides a highly efficient and reliable method for forming 1,4-disubstituted 1,2,3-triazoles by joining an azide (B81097) and a terminal alkyne. wikipedia.orgacs.org

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for conjugation and synthesis. nih.gov The process is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org The copper(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. wikipedia.orgacs.org This intermediate then reacts with the azide through a stepwise mechanism to form the stable triazole ring. acs.org

Propargylamines and their derivatives are excellent substrates for this transformation. nih.gov The reaction can be used to link the propargylamine core to various molecules bearing an azide group, enabling the synthesis of complex architectures, including peptide mimetics and functionalized polymers. wikipedia.orgacs.org The resulting triazole ring is not merely a linker but is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions.

| Copper Source | Reducing Agent/Ligand | Substrate 1 (Alkyne) | Substrate 2 (Azide) | Product |

| CuSO₄·5H₂O | Sodium Ascorbate | Propargylamine | Benzyl Azide | 1-Benzyl-4-((aminomethyl)-1H-1,2,3-triazole) |

| CuI | N/A | Boc-protected Propargylamine | Azidomethyltriazole Oligomer | Peptide Mimetic Triazole Oligomer |

| Cu(I) nanoclusters | Sodium-L-ascorbate | Benzyl Bromide + NaN₃ | Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Copper(II) sulfate | Sodium ascorbate | Propargylamine | Perfluorinated Acyl Azide | Cholesterol-based Liquid Crystal Precursor |

Carbonylation Reactions of Propargylamines

Palladium-Catalyzed Oxidative Carbonylation

Palladium-catalyzed carbonylation reactions are versatile methods for introducing carbonyl groups into organic molecules. In the case of propargylamines, these reactions can lead to a variety of heterocyclic products through the insertion of carbon monoxide (CO). mdpi.comacs.org One such process is the oxidative carbonylation, which can be designed as an auto-tandem catalytic process. mdpi.com

For example, a palladium iodide/potassium iodide (PdI₂/KI) system can catalyze the sequential oxidative monoaminocarbonylation of the propargylamine's triple bond to form a 2-ynamide intermediate. This is followed by a cyclocarbonylation of the intermediate to yield 2-(2-oxooxazolidin-5-ylidene)-acetamides. mdpi.com This entire sequence is promoted by the same palladium catalyst, showcasing high efficiency. mdpi.com In other variations, palladium catalysts facilitate a double carbonylation of propargylamines and aryl halides, using a CO source like TFBen, to produce 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones. rsc.orgresearchgate.net These reactions demonstrate the ability to selectively insert CO into carbon-nitrogen bonds, providing access to complex nitrogen heterocycles. acs.org

| Catalyst System | Substrates | CO Source | Product Type |

| PdI₂/KI | Propargylamine, Secondary Amine, O₂ | CO gas | 2-(2-Oxooxazolidin-5-ylidene)-acetamide |

| Pd(OAc)₂/dppp | Propargylamine, Aryl Halide | TFBen | 1-Aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-one |

Synthesis of Oxazolidinones

Oxazolidinones are a class of heterocyclic compounds with significant applications, notably as antibacterial agents. nih.gov Propargylamines, including analogues of this compound, are valuable precursors for the synthesis of 5-methylene-2-oxazolidinones through carboxylative cyclization. rsc.org This transformation involves the incorporation of a one-carbon unit, typically from carbon dioxide (CO₂) or a surrogate, and subsequent intramolecular cyclization. rsc.orgresearchgate.net

Several catalytic systems have been developed for this reaction. Silver-catalyzed protocols can efficiently incorporate CO₂ into various propargylic amines under mild conditions to afford oxazolidinone derivatives in excellent yields. organic-chemistry.org Metal-organic frameworks have also been employed as reusable catalysts for this transformation, offering advantages such as mild, solvent-free conditions and high catalyst reusability. rsc.org

Alternatively, palladium-catalyzed multicomponent reactions can be used. These methods can combine propargylamines, aryl halides, and CO₂ (even at atmospheric pressure) to generate functionalized oxazolidinones. researchgate.net The nitrogen atom of the amine initiates a nucleophilic attack on the carbon dioxide, followed by an intramolecular attack by the resulting carbamate's oxygen onto the alkyne, leading to the five-membered ring. researchgate.net

| Catalyst System | C1 Source | Substrate | Product | Key Features |

| Silver Acetate | CO₂ | Propargylamine | 5-Methyleneoxazolidin-2-one | Mild conditions, excellent yields. organic-chemistry.org |

| Pd(OAc)₂/n-Bu₄NOAc | Isocyanate | Propargylamine | Oxazolidinone | Efficient, room temperature synthesis. acs.org |

| Metal-Organic Framework | CO₂ (1 MPa) | N-substituted Propargylamine | Functionalized 2-Oxazolidinone | Solvent-free, reusable catalyst, room temperature. rsc.org |

| D301 Resin (metal-free) | CO₂ (2 MPa) | N-benzylprop-2-yn-1-amine | 5-Methylene-2-oxazolidinone | Metal- and solvent-free conditions. rsc.org |

Rearrangement Reactions

Propargylamine frameworks can participate in rearrangement reactions, though the most well-known examples, the Meyer-Schuster and Rupe rearrangements, are primarily associated with propargylic alcohols. wikipedia.orgsynarchive.com The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary or tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. synarchive.com The reaction proceeds through a formal 1,3-shift of the hydroxyl group. organicreactions.orgrsc.org An analogous transformation, the aza-Meyer-Schuster rearrangement, has been described for propargylic amine derivatives, leading to the formation of α,β-unsaturated imines or enamines. organicreactions.org

A competing pathway, particularly for tertiary propargylic alcohols, is the Rupe rearrangement. wikipedia.orgsynarchive.com This reaction also occurs under acidic conditions but results in α,β-unsaturated methyl ketones via an enyne intermediate, distinct from the Meyer-Schuster product. wikipedia.orgslideshare.net While the classic Meyer-Schuster and Rupe rearrangements require strong acid, which can be harsh, modern methods employ milder catalysts, including various transition-metal and Lewis acid complexes, to improve selectivity and functional group tolerance. wikipedia.org The applicability of these rearrangements to propargylamines like this compound would likely involve an initial protonation of the nitrogen, followed by a similar cascade of intermediates as seen with propargylic alcohols, ultimately yielding an unsaturated nitrogen-containing product.

| Rearrangement | Substrate Type | Catalyst | Product Type |

| Meyer-Schuster | Secondary/Tertiary Propargylic Alcohol | Acid (protic or Lewis) | α,β-Unsaturated Ketone/Aldehyde |

| Aza-Meyer-Schuster | Propargylic Amine Derivative | Acid | α,β-Unsaturated Imine/Enamine |

| Rupe | Tertiary Propargylic Alcohol | Acid | α,β-Unsaturated Methyl Ketone |

Conversion to Allene (B1206475) Derivatives

The conversion of propargylamines, including this compound, into allene derivatives represents a significant transformation in organic synthesis. Allenes are valuable building blocks due to their unique axial chirality and reactivity. nih.govscripps.edunih.gov The synthesis of allenes from propargylic precursors can be achieved through various catalytic and non-catalytic methods, often involving sigmatropic rearrangements or metal-catalyzed isomerizations.

One common approach involves the acs.orgacs.org-sigmatropic rearrangement of propargylic intermediates. For instance, propargylic amines can be converted into corresponding acetates or similar species which then undergo rearrangement to form allenic structures. Another prominent method is the metal-catalyzed isomerization of the alkyne moiety to an allene. Transition metals such as copper, zinc, and palladium are often employed to facilitate this transformation. organic-chemistry.org

For this compound, a plausible route to an allene derivative would be a one-step synthesis involving reaction with an aldehyde in the presence of a catalyst system like ZnI2 and a base such as morpholine. This reaction proceeds through the in-situ formation of a propargylic amine intermediate which then undergoes a sequential hydride transfer and β-elimination to yield the corresponding allene. organic-chemistry.org

Below is a table illustrating a potential reaction for the conversion of this compound to an allene derivative.

| Reactant | Reagents | Product |

| This compound | R-CHO, ZnI₂, Morpholine | 1-(2-Fluorophenyl)-1-(R-vinyl)allene |

This table represents a generalized transformation based on known methodologies for propargylamine to allene conversion.

Derivatization and Functional Group Interconversions

The chemical structure of this compound offers multiple sites for derivatization, including the terminal alkyne of the propargyl group, the primary amine, and the fluorophenyl ring. This allows for a wide range of functional group interconversions, making it a versatile scaffold in synthetic chemistry.

Transformations at the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional group that can participate in a variety of chemical transformations. mdpi.com These reactions allow for the extension of the carbon chain and the introduction of new functional groups.

Key reactions involving the propargyl moiety include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides. This reaction is a powerful tool for forming carbon-carbon bonds.

Mannich Reaction: A three-component condensation involving the alkyne, an aldehyde, and a secondary amine to form a new, more substituted propargylamine.

Click Chemistry (Huisgen Cycloaddition): The copper-catalyzed reaction of the terminal alkyne with an azide to form a 1,2,3-triazole ring. This reaction is known for its high efficiency and selectivity.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, to yield a ketone.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various reducing agents.

The following table summarizes some potential transformations at the propargyl moiety of this compound.

| Reaction Type | Reagents | Resulting Functional Group |

| Sonogashira Coupling | Ar-I, Pd catalyst, Cu(I) co-catalyst, base | Disubstituted alkyne |

| Mannich Reaction | CH₂O, R₂NH | Substituted propargylamine |

| Huisgen Cycloaddition | R-N₃, Cu(I) catalyst | 1,2,3-Triazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone |

Modifications of the Amine Functionality (e.g., N-Alkylation, N-Acylation)

The primary amine group in this compound is a nucleophilic center that readily undergoes reactions such as N-alkylation and N-acylation. These modifications are fundamental for altering the compound's steric and electronic properties.

N-Alkylation: This involves the reaction of the amine with an alkylating agent, such as an alkyl halide or sulfate, to form secondary or tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the acid formed. acs.org The degree of alkylation can often be controlled by the stoichiometry of the reactants.

N-Acylation: The amine can be acylated using acylating agents like acid chlorides or anhydrides to form amides. This transformation is generally high-yielding and can be used to introduce a wide variety of acyl groups. Schotten-Baumann conditions, involving an aqueous base, are often employed for this reaction.

The table below provides examples of N-alkylation and N-acylation reactions for this compound.

| Reaction Type | Reagent | Product Class |

| N-Alkylation | Methyl iodide (CH₃I) | Secondary amine |

| N-Alkylation | Propargyl bromide | Tertiary amine nih.govresearchgate.net |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |

| N-Acylation | Benzoyl chloride (C₆H₅COCl) | Amide |

Reactivity of the Fluorophenyl Substituent

The presence of the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r) , particularly at the position ortho or para to the fluorine. This reaction typically requires a strong nucleophile and can be facilitated by the presence of electron-withdrawing groups on the ring.

Furthermore, the C-F bond can be a target for certain transformations, including:

Directed ortho-metalation (DoM): The fluorine atom, in conjunction with the adjacent propargylamine substituent, can direct lithiation to the C3 position of the phenyl ring. The resulting organolithium species can then be quenched with various electrophiles to introduce new substituents.

Cross-coupling reactions: Under specific catalytic conditions, the C-F bond can be activated to participate in cross-coupling reactions, although this is generally more challenging than with other halogens like bromine or iodine.

Derivatives and Analogues in Chemical Research: Design and Application Potential

Design Principles for Novel Fluorinated Propargylamine (B41283) Derivatives

The design of new chemical entities based on the 1-(2-Fluorophenyl)prop-2-yn-1-amine framework is guided by established principles of medicinal chemistry, where the introduction and placement of fluorine are critical considerations.

Influence of Fluorine Position on Molecular Frameworks

The position of the fluorine atom on the phenyl ring of this compound is a key determinant of its physicochemical properties. The introduction of fluorine can alter the electron density of adjacent functional groups, which in turn affects the molecule's pKa, conformation, solubility, and permeability. nih.gov For instance, a fluorine substituent can lower the pKa of nearby amine groups, influencing the molecule's ionization state at physiological pH. nih.gov

In the case of this compound, the ortho-positioning of the fluorine atom can induce specific conformational preferences through steric and electronic interactions. This can impact how the molecule fits into the binding pocket of a target protein. Furthermore, the strategic placement of fluorine can block sites of metabolic attack, thereby increasing the compound's metabolic stability and half-life. nih.gov Studies on other fluorinated aromatic compounds have shown that the position of fluorine significantly affects antifungal activity and other biological properties, highlighting the importance of isomeric purity in drug design. nih.gov

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies involve synthesizing a series of derivatives with systematic modifications to identify the key structural features required for a desired biological effect. For propargylamine-based compounds, SAR studies have provided valuable insights into their mechanism of action.

For example, in a series of propargylamine-based histone deacetylase (HDAC) inhibitors, modifications to the aromatic ring directly influenced their inhibitory potency and selectivity. nih.gov It was demonstrated that the stereochemistry of the propargylamine moiety is critical, with R-configured compounds showing increased selectivity for certain HDAC isoforms. nih.gov Substitution of the phenyl ring with other aromatic or heterocyclic systems also led to significant changes in activity and cytotoxicity. nih.gov These findings underscore the importance of exploring modifications to the phenyl ring of this compound to fine-tune its biological profile.

Table 1: Key Modification Points in Propargylamine Derivatives and Their Potential Impact

| Modification Site | Potential Impact on Activity | Example from Research |

| Aromatic Ring Substitution | Altered binding affinity, selectivity, and cytotoxicity. | Substitution with a thiophene (B33073) derivative resulted in high affinity and low cytotoxicity in HDAC inhibitors. nih.gov |

| Propargyl Group | Essential for covalent bond formation with certain enzyme targets. | The alkyne moiety is a key feature in many irreversible enzyme inhibitors. |

| Amine Substituents | Can influence solubility, cell permeability, and target engagement. | N-alkylation can modulate the basicity and pharmacokinetic properties. |

| Stereochemistry | Can determine selectivity and potency. | R-configured propargylamines showed increased selectivity for HDAC6. nih.gov |

Propargylamine Scaffolds in Medicinal Chemistry Research

The propargylamine motif is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and its ability to interact with a variety of biological targets. The presence of the reactive propargyl group makes these compounds particularly suitable for the design of enzyme inhibitors.

Rational Design of Enzyme Inhibitor Scaffolds

The rational design of enzyme inhibitors aims to create molecules that specifically interact with the active site of a target enzyme, leading to its inhibition. slideshare.net This process relies on an understanding of the enzyme's structure and catalytic mechanism. slideshare.net The propargylamine scaffold is particularly amenable to the design of both reversible and irreversible inhibitors.

Fluorinated propargylamines can be designed as "suicide substrates" or mechanism-based inactivators. nih.gov In this approach, the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, the enzymatic reaction converts the inhibitor into a highly reactive species that forms a covalent bond with an active site residue, leading to irreversible inactivation. The fluorine atom can play a key role in this process by promoting the formation of the reactive intermediate. nih.gov

For instance, α-fluorinated ketones are known to act as potent inhibitors of serine proteases by forming a stable hemiacetal with the active site serine, mimicking the tetrahedral transition state. nih.gov Similarly, the propargyl group in this compound can be exploited to target enzymes with a suitably positioned nucleophile in their active site. Docking studies and computational modeling are often employed to guide the design of such inhibitors, ensuring optimal fit and reactivity. nih.gov

Chemical Space Exploration of Fluorinated Propargylamines for Bioactive Compound Development

The search for novel bioactive molecules is a significant challenge due to the vastness of chemical space. rsc.orgnih.gov Chemical space exploration involves systematically navigating this space to identify molecules with desired biological activities. nih.gov Natural products have historically served as a major source of inspiration for the design of new drugs, and their structural motifs provide biologically relevant starting points for library synthesis. nih.govresearchgate.net

The development of fluorinated propargylamine libraries for high-throughput screening is a promising strategy for discovering new bioactive compounds. Techniques such as Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS) can be employed to generate structurally diverse collections of molecules based on the this compound scaffold. nih.gov By combining the fluorinated phenyl ring with a variety of substituents on the amine and propargyl moieties, it is possible to explore a wide range of chemical space and identify compounds with novel biological activities. nih.gov

Computational methods, including virtual screening and molecular docking, can be used to navigate this chemical space more efficiently, prioritizing the synthesis of compounds with the highest probability of being active. researchgate.net This approach, which merges the principles of natural product-inspired design with modern synthetic and computational techniques, holds great potential for the discovery of new therapeutic agents derived from fluorinated propargylamines. rsc.orgnih.gov

Propargylamine Motifs in Agrochemical Research

The need for new agrochemicals with improved efficacy, environmental safety, and resistance profiles is a driving force in agricultural research. nih.gov The introduction of fluorine into agrochemicals has become a prominent strategy, with over half of the pesticides approved between 2010 and 2020 containing fluorine. researchgate.net Fluorination can enhance a molecule's biological activity, metabolic stability, and lipophilicity, which is advantageous for uptake by target pests. nih.govresearchgate.net

While specific research on this compound in agrochemical applications is not widely documented, the propargylamine motif itself is a known building block for agrochemical synthesis. Given the significant role of fluorinated compounds in modern agrochemicals, there is a strong rationale for exploring derivatives of this compound in this field. researchgate.net The combination of the propargylamine core, known for its utility in constructing complex molecules, with the beneficial properties conferred by the fluorine atom, presents a promising avenue for the discovery of new herbicides, fungicides, and insecticides. The development of such compounds would, however, require careful consideration of their environmental fate and potential risks. nih.gov

Development of Chemical Probes and Ligands for Research Applications (e.g., Radioligands for Molecular Imaging Research)

The structural framework of this compound, featuring a propargylamine group, positions it as a molecule of significant interest in the development of specialized chemical probes. The propargylamine moiety is a well-established pharmacophore responsible for the irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme of considerable importance in neurobiology and the pathology of neurodegenerative diseases. nih.gov The strategic inclusion of a fluorine atom opens the possibility of creating radiolabeled versions of such molecules for use in positron emission tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov

PET imaging requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of ¹⁸F-labeled MAO-B inhibitors allows for the non-invasive visualization, mapping, and quantification of MAO-B enzyme activity and distribution in the brain. This capability is invaluable for studying neurodegenerative disorders like Parkinson's and Alzheimer's disease, where MAO-B levels are often altered. nih.gov

Research in this area focuses on synthesizing and evaluating novel fluorinated derivatives of propargylamines as potential PET radioligands. The goal is to identify compounds that exhibit high binding affinity and selectivity for MAO-B over the related MAO-A isoform, can effectively cross the blood-brain barrier, and possess suitable metabolic stability for imaging. nih.gov

A pertinent example of this developmental approach is the synthesis and evaluation of novel fluorine-18 labeled propargylamine derivatives designed to visualize MAO-B activity. nih.gov In one such study, several fluorinated compounds were synthesized and their inhibitory potency against MAO-A and MAO-B was determined. The results for two of the most promising compounds, along with the well-established MAO-B inhibitor rasagiline (B1678815) for comparison, are detailed below. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Propargylamine Derivatives against MAO-A and MAO-B

| Compound | Target | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine (Compound 10) | MAO-B | 208.5 | Selective for MAO-B |

| MAO-A | > 2000 | ||

| (S)-1-fluoro-N,4-dimethyl-N-(prop-2-ynyl)pentan-2-amine (Compound 15) | MAO-B | 131.5 | Selective for MAO-B |

| MAO-A | > 2000 | ||

| (1S,2S)-2-fluoro-N-(prop-2-yn-1-yl)indan-1-amine (Fluororasagiline) | MAO-B | 27 | ~85-fold for MAO-B |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. Data sourced from Nag et al. (2013) and Nag et al. (2012). nih.govnih.gov

The research findings indicated that these novel fluorinated propargylamines were potent and selective inhibitors of MAO-B, with IC₅₀ values in the nanomolar range, while showing significantly weaker activity at MAO-A. nih.gov Following these promising in vitro results, the corresponding analogues were radiolabeled with fluorine-18. nih.gov

Subsequent evaluation of one of the radiolabeled compounds, (S)-1-[¹⁸F]fluoro-N,4-dimethyl-N-(prop-2-ynyl)pentan-2-amine, included autoradiography on human brain sections and in vivo PET imaging in a cynomolgus monkey. nih.gov The autoradiography demonstrated selective binding in brain regions known to have high concentrations of MAO-B. nih.gov The PET study confirmed these findings, showing the highest uptake of the radiotracer in the striatum and thalamus, areas rich in MAO-B, and a favorable metabolic profile. nih.gov These results underscore the potential of such fluorinated propargylamine derivatives as effective PET radioligands for studying MAO-B activity in the living brain. nih.gov

This line of research exemplifies the process by which a core chemical structure, like that of this compound, serves as a blueprint for the rational design of sophisticated molecular imaging tools. By incorporating a fluorine atom for radiolabeling, researchers can transform an enzyme inhibitor into a probe for visualizing biological processes in vivo, thereby advancing our understanding of complex diseases.

Theoretical and Computational Investigations of 1 2 Fluorophenyl Prop 2 Yn 1 Amine and Analogues

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules. DFT calculations are instrumental in predicting a variety of molecular properties, providing insights that complement and guide experimental work.

Geometric Optimization and Conformer Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like 1-(2-Fluorophenyl)prop-2-yn-1-amine, which possesses rotatable bonds, multiple conformers may exist.

Computational studies on analogous molecules, such as 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), have demonstrated the significant influence of the fluorine substituent on conformational preferences. nih.gov For 2-FPEA, DFT calculations have identified the most stable gauche conformer, which is stabilized by hydrogen bonding. nih.gov Similarly, for this compound, it is anticipated that the molecule will adopt a conformation that minimizes steric hindrance and maximizes stabilizing intramolecular interactions. The presence of the ortho-fluorine atom can influence the orientation of the propargyl group and the amine substituent.

Table 1: Predicted Stable Conformations of Analogous Fluorinated Phenyl Amines

| Compound | Method | Predicted Stable Conformation | Key Stabilizing Interactions |

| 2-(2-fluoro-phenyl)-ethylamine | DFT | Gauche | Intramolecular hydrogen bonding |

This table is illustrative and based on findings for analogous compounds.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgresearchgate.net

In molecules containing aromatic rings and unsaturated groups, such as this compound, the HOMO is typically a π-orbital associated with the phenyl ring and the alkyne moiety. The LUMO is often a π* anti-bonding orbital. The fluorine substituent, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. Studies on fluorinated aryl derivatives have shown that structural modifications can significantly alter the HOMO and LUMO energies, thereby tuning the electronic properties. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Gaps for Analogous Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorinated Aryl Derivative 1 | DFT/B3LYP/6-311G(d,p) | -6.54 | -1.22 | 5.32 |

| Fluorinated Aryl Derivative 2 | DFT/B3LYP/6-311G(d,p) | -7.12 | -2.05 | 5.07 |

This data is illustrative and based on findings for analogous compounds to demonstrate the expected range of values. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high electron density (red) around the nitrogen atom of the amine group due to the lone pair of electrons, making it a likely site for protonation and electrophilic attack. The acidic proton of the terminal alkyne and the hydrogen atoms of the amine group would appear as regions of positive potential (blue). The fluorine atom, with its high electronegativity, will also create a region of negative potential, while the aromatic ring will exhibit a complex potential landscape with both positive and negative regions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.comnih.gov It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

In this compound, NBO analysis would be expected to reveal strong polar covalent bonds, such as the C-F and C-N bonds. It would also highlight the nature of the π-system of the phenyl ring and the alkyne. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent sigma bonds would indicate the extent of electron delocalization and its contribution to the molecule's stability. Studies on similar fluorinated compounds have utilized NBO analysis to understand the effects of hyperconjugation and rehybridization. nih.gov

Mechanistic Studies of Chemical Reactions via Computation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. ucsb.edu The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate.

Elucidation of Reaction Pathways and Transition States

Propargylamines are versatile building blocks in organic synthesis, participating in a variety of transformations. rsc.orgnih.gov Computational studies on reactions involving propargylamines can provide detailed insights into the reaction pathways and the structures of the transition states. For example, in addition reactions to the alkyne, computational methods can distinguish between different possible stereochemical outcomes by comparing the energies of the corresponding transition states.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical predictions are crucial for structural elucidation and for corroborating experimental data.

Theoretical Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule in its optimized ground-state geometry. researchgate.netdtic.mil These calculations predict the positions and intensities of absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds. For this compound, key vibrational modes can be predicted with reasonable accuracy.

The DFT/B3LYP method with a 6-311++G(d,p) basis set is a common level of theory for such calculations. ajchem-a.com The computed harmonic wavenumbers are often scaled by a factor to improve agreement with experimental data. nih.gov The table below presents the expected vibrational frequencies for the main functional groups in the title compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (-NH) | ~3400-3300 |

| ≡C-H Stretch | Terminal Alkyne | ~3300 |

| Aromatic C-H Stretch | Phenyl Ring | ~3100-3000 |

| C≡C Stretch | Alkyne | ~2150-2100 |

| C-F Stretch | Fluorophenyl | ~1270-1100 |

| This table is generated based on typical vibrational frequencies for the specified functional groups and computational studies of related molecules. |

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method, integrated with DFT, is a standard and highly effective approach for calculating NMR chemical shifts. nih.govmdpi.com This method has been successfully applied to a wide range of organic molecules, including those with complex stereochemistry, providing excellent correlation with experimental spectra. mdpi.comnih.govbenthamopen.com By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). mdpi.com

For this compound, the GIAO/DFT calculations would predict distinct signals for each unique proton and carbon atom. The chemical shifts would be influenced by the electronic environment, including the electronegativity of the fluorine and nitrogen atoms, the anisotropy of the phenyl ring, and the sp-hybridized carbons of the alkyne group.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

| Proton | Environment | Expected Shift (ppm) |

|---|---|---|

| Ar-H | Aromatic (ortho, meta, para to F and C-amine) | ~7.0-7.5 |

| CH-N | Methine (benzylic, adjacent to N) | ~4.5-5.0 |

| CH₂ | Methylene (propargylic) | ~2.5-3.0 |

| ≡C-H | Alkynyl | ~2.0-2.5 |

| NH | Amine | Variable |

This table presents plausible ¹H NMR chemical shifts based on computational studies of analogous structures.

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

| Carbon | Environment | Expected Shift (ppm) |

|---|---|---|

| C-F | Aromatic (ipso to F) | ~155-165 (JCF coupling) |

| C-C | Aromatic (ipso to C-amine) | ~130-140 |

| Ar-C | Aromatic | ~115-130 |

| C≡C | Alkynyl (quaternary) | ~80-90 |

| ≡C-H | Alkynyl (terminal) | ~70-80 |

| CH-N | Methine (benzylic) | ~50-60 |

This table presents plausible ¹³C NMR chemical shifts based on computational studies of analogous structures.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

For a molecule like this compound, which possesses hydrogen bond donors (-NH) and acceptors (F, N, and the alkyne's π-system), a variety of intermolecular interactions are expected to govern its crystal structure. Studies on analogous fluorophenyl derivatives reveal the significant role of both classical and non-classical interactions. nih.govnih.gov

The primary interactions would likely include N-H···N or N-H···F hydrogen bonds, linking molecules into chains or dimers. eurjchem.com Additionally, weaker C-H···π and C-H···F interactions are expected to contribute to the stability of the three-dimensional network. nih.gov The fluorophenyl groups may also participate in π-π stacking interactions.

The Hirshfeld surface analysis would quantify these contributions as follows:

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | ~40-50% |

| F···H / H···F | ~10-20% |

| C···H / H···C | ~10-15% |

| N···H / H···N | ~5-15% |

| C···C (π-π stacking) | ~5-10% |

| This table is a hypothetical summary based on Hirshfeld analyses of molecules with similar functional groups. nih.govnih.gov |

Global Reactivity Descriptors and Stability Assessments

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity and stability of a molecule through various descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comscirp.org These descriptors offer insights into the electronic structure, chemical stability, and the propensity of a molecule to donate or accept electrons. researchgate.netmdpi.com

The key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger gap suggests higher kinetic stability and lower chemical reactivity.

Ionization Potential (I) and Electron Affinity (A): Calculated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger energy gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can be used to compute these values for this compound. ajchem-a.commdpi.com The results would characterize its reactivity profile, which is useful for predicting its behavior in chemical reactions.

| Parameter | Formula | Description |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Global Softness | S = 1 / (2η) | Reciprocal of hardness. |

| Electrophilicity Index | ω = μ² / (2η) | Propensity to accept electrons. |

| This table defines the key global reactivity descriptors calculated from FMO energies. nih.govresearchgate.net |

Mechanistic Studies of Biological Interactions Involving Propargylamines

Enzyme Inhibition Mechanisms of Propargylamine (B41283) Derivatives

The unique chemical structure of propargylamines, characterized by a terminal alkyne group, underpins their diverse enzyme inhibitory activities. This functionality allows for specific and often irreversible interactions with enzyme active sites.

Monoamine Oxidase (MAO) Inhibition Mechanisms, particularly MAO-B

Propargylamine derivatives are well-established as mechanism-based inhibitors of monoamine oxidases (MAOs), with a particular emphasis on the MAO-B isozyme, a key target in the management of neurodegenerative diseases. chemrxiv.org The core of this inhibitory action lies in the propargyl group, which is essential for their potency. chemrxiv.org

The inhibition of MAO-B by propargylamine derivatives is a classic example of "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that then irreversibly binds to it. The process is initiated by the oxidation of the propargylamine by the FAD cofactor in the MAO-B active site. This oxidation generates a highly reactive intermediate, which then forms a covalent bond, or adduct, with the FAD cofactor. This covalent modification of the essential FAD cofactor renders the enzyme inactive.

The selectivity of propargylamine inhibitors for MAO-A versus MAO-B is governed by subtle differences in the topology of their active sites. Structure-activity relationship (SAR) studies of various propargylamine derivatives have revealed key structural features that determine this selectivity.

For instance, modifications to the N-substituent of the propargylamine can dramatically alter selectivity. While N-methyl substitution often favors MAO-B inhibition, the addition of a second propargyl or methyl group to form a quaternary ammonium (B1175870) salt can drastically reduce MAO-B inhibitory potency and increase MAO-A inhibition. doi.org This suggests the presence of a hydrophilic and electrophilic region in the MAO-A active site that is absent in MAO-B. doi.org

The nature of the aromatic ring also plays a crucial role. The presence and position of substituents on the phenyl ring influence the binding affinity and orientation of the inhibitor within the active site. While specific studies on 1-(2-Fluorophenyl)prop-2-yn-1-amine are not extensively detailed in the reviewed literature, research on related fluorinated compounds provides valuable insights. For example, the introduction of fluorine into certain positions of related inhibitor scaffolds has been shown to enhance MAO-B inhibitory activity and selectivity. nih.gov This is often attributed to the favorable hydrophobic interactions that fluorine can establish within the enzyme's active site. nih.gov

A series of alkyl N-methyl-propargylamine derivatives have been identified as potent and selective irreversible inhibitors of MAO-B. nih.gov The potency of these inhibitors is influenced by the length of the alkyl chain and substitutions at the alpha or terminal carbon atoms. nih.gov For example, a single methyl group substitution on the alpha carbon tends to result in more potent MAO inhibition compared to molecules with two hydrogen or two methyl groups at the same position. nih.gov

| Compound/Derivative Class | Key Structural Feature | Impact on MAO Inhibition |

| N-substituted-propargylamines | Quaternary ammonium salts | Drastically reduced MAO-B activity, substantially increased MAO-A activity. doi.org |

| Alkyl N-methyl-propargylamines | N-methyl group replacement (H, ethyl, or propargyl) | Abolished MAO inhibitory activity. nih.gov |

| Alkyl N-methyl-propargylamines | Single methyl group on alpha carbon | More potent MAO inhibitory activity. nih.gov |

| Fluorinated pyrrolidine (B122466) derivatives | Chiral fluorination | Enhanced MAO-B inhibitory activity and selectivity. nih.gov |

Cholinesterase (AChE and BChE) Inhibition Mechanisms

While propargylamine moieties are a feature in some cholinesterase inhibitors, specific mechanistic studies detailing the interaction of this compound with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are not prominently available in the reviewed scientific literature.

Other Enzyme Inhibition Modalities (e.g., α-glucosidase, urease)

There is a lack of specific research in the reviewed literature concerning the inhibitory effects of this compound on enzymes such as α-glucosidase or urease.

Molecular Interactions with Biological Macromolecules

The biological effects of small molecules are fundamentally governed by their interactions with macromolecules such as proteins and nucleic acids. For propargylamine derivatives, a primary target of interaction is often enzymes, particularly monoamine oxidases (MAO).

While specific molecular docking and dynamic simulation studies for this compound are not available in the current literature, extensive research on related propargylamine inhibitors of monoamine oxidase (MAO) provides a strong basis for inferring its binding dynamics. Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net These simulations, coupled with molecular dynamics, can elucidate the energetic favorability of the binding process.

For propargylamine derivatives, the interaction with MAO is often irreversible, involving the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.govacs.org The binding process is typically initiated by the non-covalent positioning of the inhibitor within the active site of the enzyme. The binding affinity of propargylamine inhibitors to MAO is influenced by the nature of the substituents on the propargylamine scaffold.

The presence of a 2-fluorophenyl group in this compound is expected to significantly influence its binding energetics. Fluorine, being highly electronegative, can alter the electronic properties of the aromatic ring and participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity. nih.govnih.gov Computational studies on fluorinated ligands have shown that fluorination can have a profound, though sometimes unpredictable, effect on protein-ligand interactions. fu-berlin.demdpi.com The ortho position of the fluorine atom on the phenyl ring could also induce specific conformational preferences that favor a tighter fit within the enzyme's binding pocket.

A hypothetical molecular docking scenario for this compound with MAO-B, based on known inhibitors like rasagiline (B1678815) and selegiline, would likely show the propargyl group oriented towards the FAD cofactor, poised for covalent modification. acs.org The 2-fluorophenyl group would likely occupy a hydrophobic pocket within the active site.

Table 1: Inferred Energetic Contributions to Binding of this compound to MAO-B

| Interaction Type | Potential Contribution to Binding Energy (kcal/mol) | Key Structural Feature Involved |

| Covalent Bond Formation | Highly Favorable (Irreversible Inhibition) | Propargyl Group |

| Hydrophobic Interactions | Favorable | Phenyl Ring |

| Hydrogen Bonding | Moderately Favorable | Amine Group, Fluorine Atom |

| Van der Waals Forces | Favorable | Entire Molecule |

| Halogen Bonding | Potentially Favorable | Fluorine Atom |

This table represents inferred data based on studies of similar compounds and general principles of medicinal chemistry. The values are qualitative and for illustrative purposes.

The active site of MAO-B is characterized by a hydrophobic cavity with specific amino acid residues that are crucial for substrate recognition and inhibitor binding. Based on the crystal structures of MAO-B in complex with various propargylamine inhibitors, key binding residues can be identified. researchgate.net

For a molecule like this compound, the primary interaction motif would be the covalent linkage with the N5 atom of the FAD cofactor. acs.org The amine group of the propargylamine is also critical for initial recognition and positioning within the active site, potentially forming hydrogen bonds with residues such as glutamic acid or tyrosine.

Table 2: Postulated Key Amino Acid Residues in MAO-B Interacting with this compound

| Amino Acid Residue | Location in MAO-B | Potential Interaction Type | Interacting Moiety of the Ligand |

| FAD Cofactor | Active Site | Covalent Bond | Propargyl Group |

| Tyrosine (e.g., Tyr398, Tyr435) | Active Site Cavity | π-π Stacking, Hydrophobic | Phenyl Ring |

| Leucine (e.g., Leu171) | Entrance of Active Site | Hydrophobic | Phenyl Ring |

| Isoleucine (e.g., Ile199) | Active Site Cavity | Hydrophobic | Phenyl Ring |

| Cysteine (e.g., Cys172) | Near FAD | van der Waals | Propargyl Group |

This table is illustrative and based on the known binding modes of other propargylamine inhibitors of MAO-B.

Biochemical Pathways Modulated by Propargylamine Derivatives

The interaction of propargylamine derivatives with their biological targets can lead to the modulation of various biochemical pathways.

Propargylamine derivatives are well-known for their ability to modulate neurotransmitter systems, primarily through the inhibition of monoamine oxidases. rsc.orgresearchgate.net MAO enzymes are responsible for the degradation of several key neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine. nih.gov

By inhibiting MAO-B, which is the predominant form in the brain and is primarily responsible for dopamine metabolism, propargylamine derivatives can increase the synaptic levels of dopamine. nih.govnih.gov This elevation of dopamine can have significant effects on mood, motor control, and cognitive function. The selectivity of these inhibitors for MAO-B over MAO-A is a crucial aspect of their pharmacological profile. While specific studies on this compound are lacking, the presence of the propargylamine moiety strongly suggests a potential for MAO inhibition. nih.govtandfonline.com The nature of the substituent on the nitrogen and the aromatic ring can influence the potency and selectivity of MAO inhibition. nih.gov

Recent studies have indicated that some propargylamine derivatives may also possess anti-inflammatory properties. nih.gov The mechanisms underlying these effects are still under investigation but may be independent of MAO inhibition. One proposed mechanism involves the modulation of signaling pathways associated with inflammation, such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Furthermore, some compounds with propargylamine moieties have been shown to interact with other targets involved in inflammation, such as peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are nuclear receptors that play a role in regulating inflammatory responses. Activation of PPAR-γ, for instance, can lead to the suppression of pro-inflammatory gene expression. While it is not confirmed for this compound, the potential for dual activity as both a MAO inhibitor and an anti-inflammatory agent is an area of active research for this class of compounds.

Future Research Directions in 1 2 Fluorophenyl Prop 2 Yn 1 Amine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 1-(2-Fluorophenyl)prop-2-yn-1-amine is increasingly being scrutinized through the lens of green chemistry. Future research will prioritize the development of more environmentally benign and sustainable synthetic routes. A major focus is on the evolution of multicomponent reactions, such as the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions, which are known for their high atom economy. nih.govajgreenchem.com Innovations in this area are expected to involve the design of highly efficient and recyclable catalysts, potentially based on earth-abundant metals or even metal-free systems, to drive these transformations. ajgreenchem.com

Another critical area is the reduction or elimination of hazardous solvents. Research into solvent-free reaction conditions has already shown promise for the synthesis of propargylamines, and this will likely be extended to fluorinated analogues. rsc.org The use of aqueous media is also a highly attractive ecological alternative. ajgreenchem.com Furthermore, the development of safer and more sustainable fluorinating reagents is a key goal. miragenews.com For instance, moving away from hazardous reagents like hydrogen fluoride (B91410) towards more manageable sources could significantly improve the safety and environmental profile of the synthesis of fluorinated amines. miragenews.comnih.govacs.org

Table 1: Principles of Green Chemistry in the Future Synthesis of this compound

| Green Chemistry Principle | Future Research Application |

| Atom Economy | Development of advanced A³ and KA² coupling reactions to maximize the incorporation of starting materials into the final product. nih.govajgreenchem.com |

| Safer Solvents & Auxiliaries | Increased use of solvent-free reaction conditions or environmentally benign solvents like water. ajgreenchem.comrsc.org |

| Design for Energy Efficiency | Exploration of non-conventional energy sources and reactions that proceed at ambient temperature and pressure. nih.gov |

| Use of Renewable Feedstocks | Investigation of bio-based starting materials for the synthesis of the core chemical scaffold. |

| Reduce Derivatives | Minimizing the use of protecting groups through the development of highly selective catalytic systems. |

| Catalysis | Design of highly active and recyclable catalysts (e.g., metal-organic frameworks, nanoparticles) to lower activation energies and improve reaction efficiency. ajgreenchem.comrsc.org |

| Designing Safer Chemicals | Focus on synthetic routes that avoid the generation of toxic by-products and utilize less hazardous reagents. dovepress.com |

Discovery of Novel Reactivity Patterns and Synthetic Applications

The propargylamine (B41283) motif is a versatile chemical building block, and future research will undoubtedly uncover new reactivity patterns and expand its synthetic utility. acs.orgnih.gov The terminal alkyne in this compound is a particularly reactive handle for a variety of transformations. Its ability to undergo C-H functionalization and act as a nucleophile after deprotonation opens up numerous avenues for creating more complex molecular architectures. benthamdirect.comlibretexts.orgucalgary.ca

Future investigations will likely focus on developing novel catalytic systems that can selectively activate the different reactive sites within the molecule. For instance, rhodium-catalyzed reactions have shown promise for the regio- and enantioselective synthesis of related enynyl amines. acs.org The development of new cyclization and cycloaddition reactions involving the propargylamine core will enable the rapid construction of diverse heterocyclic libraries, which are of significant interest in medicinal chemistry. wikipedia.org The unique electronic properties conferred by the 2-fluorophenyl group may also be exploited to influence the regioselectivity and stereoselectivity of these new reactions in ways that are not yet fully understood. acs.org

Advanced Computational Modeling for Predictive Chemical Design and Biological Activity

Computational chemistry is poised to play an increasingly integral role in the study of this compound and its derivatives. Techniques like Density Functional Theory (DFT) and time-dependent DFT (TDDFT) will be crucial for gaining a deeper understanding of the molecule's electronic structure, conformational preferences, and spectroscopic properties. nih.govnih.govnih.gov This knowledge is fundamental for predicting reactivity and designing molecules with specific electronic and photophysical characteristics. nih.govumn.edu

Molecular docking and molecular dynamics (MD) simulations will be essential for predicting how these compounds interact with biological targets such as enzymes and receptors. nih.govmdpi.com By modeling the binding modes and affinities of different derivatives, researchers can prioritize the synthesis of compounds with the highest potential for biological activity. inrae.fr Furthermore, computational studies can elucidate the impact of the fluorine atom on properties like binding affinity, metabolic stability, and membrane permeability. nih.govresearchgate.net This predictive power will significantly streamline the design-synthesize-test cycle in drug discovery.

Table 2: Application of Computational Methods in the Study of this compound

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. nih.govyoutube.com | Predict reactivity, understand reaction mechanisms, and interpret experimental data. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities of the molecule within the active site of a biological target. nih.govmdpi.com | Identify potential protein targets and guide the design of more potent inhibitors. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complex with a biological target over time. mdpi.com | Assess the stability of ligand-protein interactions and understand conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models that correlate chemical structure with biological activity. inrae.framiner.org | Predict the activity of unsynthesized derivatives and identify key structural features for potency. |

| 19F NMR Chemical Shift Prediction | Computational prediction of 19F NMR spectra to aid in structure elucidation. nih.govumn.edu | Facilitate the identification of fluorinated compounds and their metabolites. |

Development of Multi-Targeting Chemical Probes and Tool Compounds

The concept of designing single molecules that can interact with multiple biological targets, known as multi-target-directed ligands (MTDLs), is a promising strategy for treating complex diseases like neurodegenerative disorders. nih.govnih.gov The propargylamine scaffold is a key pharmacophore in several well-known monoamine oxidase (MAO) inhibitors. nih.govtandfonline.com Future research will focus on using this compound as a starting point for creating sophisticated MTDLs.

By strategically combining the fluorinated propargylamine core with other pharmacophores, it may be possible to develop compounds that, for example, inhibit both MAO and cholinesterases, or that possess additional activities such as antioxidant or anti-inflammatory properties. nih.gov These multi-targeting agents could offer improved therapeutic efficacy and a reduced likelihood of drug resistance. Furthermore, the development of propargylamine-based chemical probes, which can be used to label and identify their protein targets, will be an invaluable tool for chemical biology research. tandfonline.com

Integration of Fluorinated Propargylamine Chemistry with Artificial Intelligence and Machine Learning for Drug Discovery Research

The intersection of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. nih.gov For fluorinated propargylamines, AI and machine learning (ML) will accelerate progress in several key areas. AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations, thereby guiding synthetic efforts. acs.orgneurips.cc ML models can also predict the chemical reactivity of different functional groups, helping chemists to anticipate potential side reactions and optimize reaction conditions. rsc.orgrsc.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(2-Fluorophenyl)prop-2-yn-1-amine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, N-Benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine (a derivative) was synthesized using PdCl₂(PPh₃)₂ and CuI as catalysts, with 2-fluoroiodobenzene as the aryl halide precursor. The reaction proceeds under Sonogashira coupling conditions, followed by purification via Biotage flash chromatography to yield the product as an orange oil (72% yield). Key reagents include acetonitrile as the solvent and triethylamine as a base .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy . For instance, in the synthesis of related derivatives, ¹H NMR signals for the alkyne proton and fluorine-substituted aromatic protons are critical. Consistency with literature data (e.g., chemical shifts and coupling constants) validates the structure. Discrepancies may arise from solvent effects or impurities, necessitating repeated purification steps .

Q. What safety protocols should be followed when handling this compound?

General laboratory safety measures include:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Adherence to SDS guidelines for fluorinated compounds, which may pose toxicity risks. Avoid skin contact and ensure proper waste disposal. While specific SDS data for this compound is limited, protocols for structurally similar fluorophenyl amines recommend stringent handling .

Q. What are the potential research applications of this compound?

It serves as a precursor in pharmaceutical synthesis (e.g., for methcathinone analogs) and as a ligand in catalytic systems. Its fluorophenyl and propargylamine moieties make it valuable for studying structure-activity relationships (SAR) in drug discovery and materials science .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

- Catalyst loading : Reducing PdCl₂(PPh₃)₂ to 1-2 mol% while maintaining CuI (5 mol%) can lower costs without sacrificing yield.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may enhance reactivity compared to acetonitrile.

- Temperature : Elevated temperatures (60-80°C) can accelerate coupling but may increase side reactions. Parallel optimization using Design of Experiments (DoE) frameworks is recommended .

Q. How can discrepancies in NMR data between batches be resolved?

Discrepancies often stem from:

- Dynamic effects : Rotamers or hydrogen bonding in solution can split signals. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) may clarify splitting.

- Impurities : Re-purify via column chromatography or recrystallization.

- Crystallographic validation : Use single-crystal X-ray diffraction (via SHELX software) for unambiguous structural confirmation .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model:

- Electron density distribution : To identify reactive sites (e.g., alkyne vs. amine groups).

- Transition states : For coupling reactions, predicting regioselectivity. Software like Gaussian or ORCA, combined with crystallographic data from related compounds, enhances accuracy .

Q. How can analogs of this compound be designed for structure-activity relationship (SAR) studies?

Strategies include:

- Fluorine substitution : Introduce additional fluorine atoms on the phenyl ring (e.g., 2,6-difluoro analogs) to study electronic effects.

- Alkyne modification : Replace the propargyl group with substituted alkynes (e.g., phenylacetylene) to probe steric influences.

- Amine functionalization : Explore secondary or tertiary amines to assess pharmacokinetic properties. Biological assays (e.g., receptor binding) paired with computational modeling guide iterative SAR refinement .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of fluorophenyl-propargylamine derivatives?

Contradictions may arise from: